molecular formula C9H14O3 B8593052 Butanoic acid, 4-(2-oxocyclopentyl)-

Butanoic acid, 4-(2-oxocyclopentyl)-

Cat. No.: B8593052
M. Wt: 170.21 g/mol
InChI Key: QWRLDLXYFIADDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 4-(2-oxocyclopentyl)-, is a carboxylic acid derivative featuring a cyclopentanone ring (2-oxocyclopentyl) attached to the fourth carbon of the butanoic acid backbone. This structure confers unique physicochemical properties, such as intermediate lipophilicity due to the ketone group and cyclopentane ring, which may influence bioavailability and receptor interactions.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-(2-oxocyclopentyl)butanoic acid

InChI

InChI=1S/C9H14O3/c10-8-5-1-3-7(8)4-2-6-9(11)12/h7H,1-6H2,(H,11,12)

InChI Key

QWRLDLXYFIADDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Butanoic acid, 4-(2-oxocyclopentyl)- with three classes of structurally related compounds: (1) arylalkylpropanoic acids (e.g., NSAIDs), (2) γ-oxo-substituted butanoic acids (e.g., fenbufen), and (3) cyclopentane/cyclopentanone derivatives.

Structural and Functional Comparison
Compound Substituent/Backbone Key Functional Groups Bioactivity (IC₅₀ or EC₅₀)
Butanoic acid, 4-(2-oxocyclopentyl)- Cyclopentanone at C4 Carboxylic acid, ketone Not reported (inferred)
Fenbufen (4-biphenylbutanoic acid) Biphenyl at C4 Carboxylic acid, aromatic rings Anti-inflammatory (COX inhibition)
Ibuprofen Isobutylphenyl at α-carbon Carboxylic acid, methyl group IC₅₀: ~10 μM (COX-1/2)
β-Hydroxy-β-arylalkylpropanoic acids β-Hydroxy, β-arylalkyl chains Carboxylic acid, hydroxyl, aryl IC₅₀ (HeLa cells): 62.2–182.5 μM
Compound from Cyclopentyl-thioether complex Ester, thioether, dipropylamide Unknown (likely prodrug)

Key Observations :

  • Cyclopentanone vs. Aryl Substitution: The 2-oxocyclopentyl group in the target compound may enhance steric hindrance compared to planar aromatic substituents in fenbufen or ibuprofen. This could reduce COX inhibition but improve selectivity for non-COX targets .
  • Ketone Functionality: The γ-oxo group in fenbufen is known to enhance anti-inflammatory activity compared to non-oxo analogs.
  • Cytotoxicity: β-Hydroxy-β-arylalkylpropanoic acids (structurally closer to the target compound) exhibit moderate cytotoxicity against HeLa cells (IC₅₀ ~62–183 μM) but minimal toxicity toward healthy PBMCs (IC₅₀ >300 μM), suggesting a favorable therapeutic window .
Pharmacodynamic and Pharmacokinetic Insights
  • Anti-inflammatory Activity: Fenbufen’s γ-oxo group facilitates prodrug activation, releasing biphenylacetic acid (active metabolite). The target compound’s cyclopentanone may similarly act as a metabolic trigger, though its exact pathway remains uncharacterized .
  • Gastric Tolerability: Cycloalkyl-substituted acids (e.g., ’s β-hydroxy derivatives) show improved gastric safety compared to traditional NSAIDs like ibuprofen, which inhibit COX-1 in the stomach lining. The absence of free phenolic or carboxylic groups in the target compound may further reduce gastric irritation .

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